molecular formula C20H26ClN3O4S B13198790 Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13198790
M. Wt: 440.0 g/mol
InChI Key: LCPGGYZZMLMATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with a molecular formula of C20H26ClN3O4S and a molecular weight of approximately 440 g/mol . This compound is characterized by its unique imidazo[1,2-a]pyrazine core structure, which is functionalized with various substituents, including a benzyl ester, a chlorosulfonyl group, and a 3-methylbutan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorosulfonyl group: This step involves the reaction of the intermediate with chlorosulfonyl isocyanate or chlorosulfonic acid.

    Attachment of the benzyl ester: This can be done through esterification reactions using benzyl alcohol and appropriate activating agents.

    Incorporation of the 3-methylbutan-2-yl group: This step may involve alkylation reactions using suitable alkyl halides or alkenes.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of sulfonamides or sulfonates.

Scientific Research Applications

Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate: The parent compound.

    Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxamide: A similar compound with an amide group instead of an ester.

    Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-sulfonate: A sulfonate derivative.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chlorosulfonyl group makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C20H26ClN3O4S

Molecular Weight

440.0 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-(3-methylbutan-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C20H26ClN3O4S/c1-14(2)15(3)19-17(13-29(21,26)27)24-10-9-23(11-18(24)22-19)20(25)28-12-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3

InChI Key

LCPGGYZZMLMATR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.